19-Norandrosterone

Catalog No.
S633010
CAS No.
1225-01-0
M.F
C18H28O2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-Norandrosterone

CAS Number

1225-01-0

Product Name

19-Norandrosterone

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1

InChI Key

UOUIARGWRPHDBX-CQZDKXCPSA-N

SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

Synonyms

19-norandrosterone, 19-norandrosterone, (3alpha,5alpha)-isomer, 19-norandrosterone, (3alpha,5beta)-isomer, 19-norandrosterone, (3beta)-isomer, 19-norandrosterone, (3beta,5alpha)-isomer, 19-norandrosterone, (3beta,5alpha,8alpha,9beta,10alpha,13alpha,14beta)-isomer, 19-norandrosterone, (3beta,5beta)-isomer, 19-noreoiandrosterone, 19-noretiocholanolone, 2,2,3,4,4,-d5-19-nor-5alpha-androsterone, 3-hydroxyestran-17-one

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CCC2=O)O

Doping Control:

  • Detection of Exogenous Nandrolone: 19-NA is the primary metabolite of nandrolone, a banned substance in sports. Analyzing its concentration in urine samples serves as the primary method for detecting nandrolone misuse in athletes. The World Anti-Doping Agency (WADA) sets specific thresholds for 19-NA concentration to differentiate between natural and exogenous sources, aiding in anti-doping efforts .

Understanding Steroid Metabolism:

  • Metabolic Pathways: Studying 19-NA's formation and excretion helps scientists understand the metabolic pathways of various AAS. This knowledge is crucial for developing accurate detection methods and understanding the potential health consequences of AAS use .

Isotope Ratio Mass Spectrometry (IRMS):

  • Distinguishing Endogenous and Exogenous Sources: By analyzing the carbon isotope ratio of 19-NA in urine samples using IRMS, scientists can differentiate between naturally occurring 19-NA (produced by the body) and 19-NA originating from exogenous sources (nandrolone administration). This distinction helps to avoid false positives in doping tests due to factors such as consuming meat containing residual nandrolone .

Potential Therapeutic Applications:

  • Limited Research: While 19-NA itself is not used therapeutically, research exploring its potential applications in treating various conditions like male infertility, aplastic anemia, and muscle wasting is ongoing. However, these applications are still in the early stages of exploration, and further research is needed to determine their safety and efficacy .

19-Norandrosterone is a steroid compound with the chemical structure 5α-estran-3α-ol-17-one, which serves as a metabolite of nandrolone (19-nortestosterone) and 19-norandrostenedione. This compound is classified as an anabolic-androgenic steroid and is notable for its presence in urine samples, particularly in the context of doping tests in sports. It is included on the World Anti-Doping Agency's list of prohibited substances due to its association with performance enhancement and its detectability following the use of nandrolone or related compounds .

19-NA itself does not have a known mechanism of action in the body. It's a metabolite, and its effects are likely minimal compared to the parent AAS it originates from (nandrolone).

19-NA itself likely doesn't pose significant health risks. However, its presence indicates the use of potentially harmful AAS, which can cause various side effects, including []:

  • Liver damage
  • Kidney damage
  • Increased risk of cardiovascular problems
  • Mood swings and aggression

The primary metabolic pathway for 19-norandrosterone involves its formation from nandrolone through the action of the enzyme 5α-reductase. This enzyme catalyzes the reduction of nandrolone, resulting in the production of 19-norandrosterone. Additionally, 19-norandrosterone can undergo various phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid or sulfate, which facilitate its excretion in urine .

19-Norandrosterone exhibits biological activity primarily as a weak androgen. Its effects are linked to its ability to bind to androgen receptors, although it has a lower affinity compared to more potent androgens like testosterone. The compound is known to influence muscle growth and recovery, contributing to its use in athletic performance enhancement. Furthermore, studies indicate that levels of 19-norandrosterone can increase under certain physiological conditions, such as intense physical exertion or during specific phases of the menstrual cycle in females .

The synthesis of 19-norandrosterone typically involves several steps starting from steroid precursors. Common methods include:

  • Reduction of Nandrolone: The most direct method involves the reduction of nandrolone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Chemical Modifications: Other synthetic routes may involve modifications to existing steroid frameworks through oxidation or reduction processes to yield 19-norandrosterone.
  • Biotransformation: Microbial or enzymatic methods can also be employed, utilizing specific strains capable of converting nandrolone or other steroids into 19-norandrosterone through biotransformation processes .

19-Norandrosterone has been primarily studied within the context of sports medicine and anti-doping efforts due to its implications for performance enhancement. Its detection in urine samples serves as a marker for nandrolone use, leading to significant implications for athletes regarding eligibility and competition integrity. Additionally, 19-norandrosterone has been investigated for potential therapeutic applications in hormone replacement therapy and conditions related to androgen deficiency .

Research indicates that 19-norandrosterone interacts with various biological systems, particularly concerning its metabolism and excretion patterns. Studies have shown that factors such as hormonal fluctuations (e.g., luteinizing hormone levels) can influence the concentration of 19-norandrosterone in urine. Moreover, interactions with other substances, such as dietary components (e.g., consumption of pork products containing nandrolone), can lead to increased levels of this compound in athletes' urine samples .

Several compounds share structural similarities with 19-norandrosterone, notably:

Compound NameStructure TypeKey Differences
NandroloneAnabolic steroidParent compound from which 19-norandrosterone is derived; more potent androgenic activity.
19-NorandrostenedionePrecursor steroidPrecursor to nandrolone; structurally similar but lacks the hydroxyl group at position 3.
TestosteronePrimary male sex hormoneMore potent androgen; differs by having a methyl group at position 19, enhancing its activity.
AndrostenedionePrecursor steroidLacks the 19-methyl group; serves as a precursor for both testosterone and nandrolone synthesis.

Uniqueness: The primary distinguishing feature of 19-norandrosterone lies in its specific metabolic pathway from nandrolone and its role as a detectable metabolite in anti-doping contexts. Its relatively low androgenic activity compared to other steroids makes it unique among anabolic agents, serving primarily as a marker rather than an active performance-enhancing drug itself .

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

276.208930132 g/mol

Monoisotopic Mass

276.208930132 g/mol

Heavy Atom Count

20

Melting Point

162 - 163 °C

UNII

5W4XKU708V

Wikipedia

19-Norandrosterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

Dates

Modify: 2023-08-15

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